bungeiside B bungeiside B
Brand Name: Vulcanchem
CAS No.: 149561-88-6
VCID: VC0133340
InChI: InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1
SMILES: CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol

bungeiside B

CAS No.: 149561-88-6

Main Products

VCID: VC0133340

Molecular Formula: C14H18O8

Molecular Weight: 314.29 g/mol

bungeiside B - 149561-88-6

CAS No. 149561-88-6
Product Name bungeiside B
Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
IUPAC Name 1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Standard InChI InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Standard InChIKey UEIZKRYEGCOJBJ-RKQHYHRCSA-N
Isomeric SMILES CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Synonyms 2-O-glucosyl-4-hydroxyacetophenone
bungeiside B
bungeiside-B
PubChem Compound 127689
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator